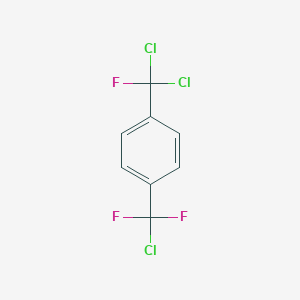

1-(氯二氟甲基)-4-(二氯氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene" is a chemical compound that likely exhibits unique physical and chemical properties due to its halogenated structure. Similar compounds have been studied for their potential applications in various fields, including materials science, pharmaceuticals, and environmental chemistry.

Synthesis Analysis

The synthesis of similar halogenated benzene compounds often involves multi-step chemical reactions, including halogenation, nucleophilic substitution, and catalysis. For instance, the synthesis of polysiloxanes with fluorinated groups involves copolycondensation reactions between specific silanes and dichlorosilanes bearing fluorinated groups (Boutevin & Youssef, 1989).

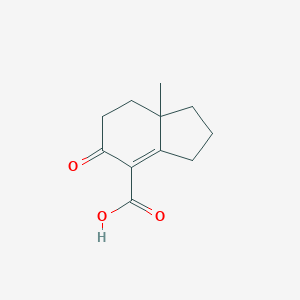

Molecular Structure Analysis

Molecular structure analysis of halogenated benzene derivatives typically reveals their planar geometry, with halogen atoms influencing the electronic distribution across the molecule. X-ray crystallography and spectroscopic methods are commonly used to determine the structural characteristics. For example, the study of a dichlorophenylbenzene derivative highlighted intra and intermolecular hydrogen bonding interactions within its crystal structure (Dhakal, Parkin, & Lehmler, 2019).

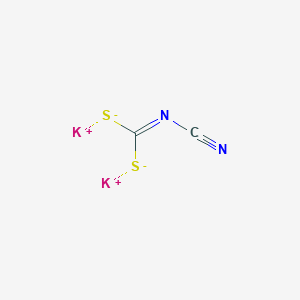

Chemical Reactions and Properties

Chemical reactions involving halogenated benzene derivatives often include electrophilic aromatic substitution, where the presence of halogen atoms influences reactivity. The physicochemical properties, such as solubility and reactivity, are significantly affected by the halogen atoms' electronegativity and size. For instance, the synthesis and reactivity of "4-(dibromomethyl)benzenecarbaldehyde" demonstrate the influence of halogen substituents on chemical behavior (Gazizov et al., 2016).

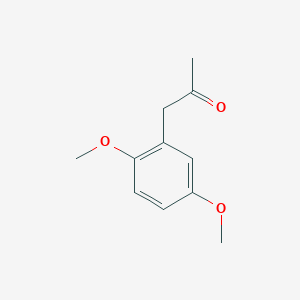

Physical Properties Analysis

The physical properties of "1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene" can be inferred from studies on similar compounds, focusing on aspects like melting point, boiling point, density, and solubility. The solubility of a related fluorinated compound in various organic solvents indicates how molecular structure affects solubility and interaction with solvents (Qian, Wang, & Chen, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the halogen atoms in the molecule. Electrophilic and nucleophilic reactions, as well as potential for forming complexes with metals, are areas of interest. The synthesis and properties of polymethylenebis-(diphenylcyclopropenium) dications illustrate the complex chemistry that halogenated compounds can exhibit (Komatsu, Masumoto, Waki, & Okamoto, 1982).

科学研究应用

-

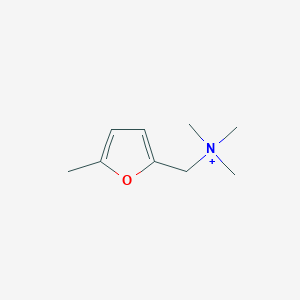

Fluorescence-Based Materials and Techniques

- Single-benzene-based fluorophores have been used in various basic research fields and industries .

- They have ushered in a new era in biology and materials science .

- The methods of application involve the design and analysis of the relationship between the fluorophore’s structure and photophysical properties .

- The outcomes of these applications have led to the development of new single-benzene-based fluorophore derivatives in fluorophore-related materials science fields .

-

Sensing and Cellular Imaging

- Functional fluorophores, including single-benzene-based ones, have diverse applications, especially in sensing and cellular imaging .

- The methods of application involve the use of sophisticated instruments, including super-resolution microscopy .

- The outcomes of these applications include the elucidation of molecular interactions with biomolecules .

-

Lipid Droplet Detection

-

Physicochemical Properties and Applications

- Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have seen recent advances .

- The methods of application involve the design and analysis of the relationship between the fluorophore’s structure and photophysical properties .

- The outcomes of these applications have led to the development of new SBBF derivatives in fluorophore-related materials science fields .

-

Digital Microfluidics

- Digital microfluidics (DMF) has emerged as a popular technology for a wide range of applications .

- In DMF, nanoliter to microliter droplets containing samples and reagents can be manipulated to carry out a range of discrete fluidic operations .

- The outcomes of these applications include the development of new techniques and methodologies in chemistry, biology, and medicine .

-

Reactions with Phenoxide and Thiophenoxide Ions

-

Organic Light-Emitting Diodes (OLEDs)

- Single-benzene-based fluorophores can be used in the development of OLEDs .

- The methods of application involve the synthesis of these fluorophores and their incorporation into the light-emitting layer of the OLED .

- The outcomes of these applications include the production of high-efficiency, long-lifetime OLEDs .

-

Bioimaging

-

Chemical Sensing

安全和危害

属性

IUPAC Name |

1-[chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c9-7(10,12)5-1-3-6(4-2-5)8(11,13)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLAZLNVKVRNSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Cl)C(F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346782 |

Source

|

| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene | |

CAS RN |

13947-95-0 |

Source

|

| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。